Ethyl 3-n-butoxybenzoylformate

Description

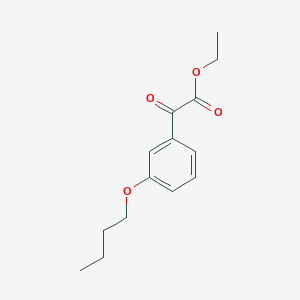

Ethyl 3-n-butoxybenzoylformate (C₁₃H₁₆O₄) is an ester derivative of benzoylformic acid, featuring a 3-n-butoxy substituent on the aromatic ring. This compound is structurally characterized by a ketone group adjacent to the ester functionality, making it a versatile intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in multicomponent reactions where its electron-withdrawing and steric properties influence reactivity .

Properties

IUPAC Name |

ethyl 2-(3-butoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-5-9-18-12-8-6-7-11(10-12)13(15)14(16)17-4-2/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWNYINWUGZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237213 | |

| Record name | Benzeneacetic acid, 3-butoxy-α-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443343-30-3 | |

| Record name | Benzeneacetic acid, 3-butoxy-α-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 3-butoxy-α-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of 3-n-butoxybenzoic acid. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as the catalyst, protonating the carbonyl oxygen to enhance electrophilicity. The mixture is heated under reflux (typically 80–100°C) for 4–8 hours, with water removed via azeotropic distillation to shift equilibrium toward ester formation.

Key Parameters:

-

Molar Ratio: A 1:2–1:3 ratio of acid to ethanol ensures excess alcohol drives the reaction to completion.

-

Catalyst Loading: 5–10 wt% H₂SO₄ relative to the acid optimizes kinetics without promoting side reactions.

-

Solvent Systems: Toluene or cyclohexane improves miscibility and facilitates water removal.

Industrial-Scale Adaptations

Continuous flow reactors enhance efficiency in large-scale production. For example, a packed-bed reactor with silica-supported H₂SO₄ achieves >90% conversion in 2 hours at 120°C. Post-reaction, neutralization with sodium bicarbonate and vacuum distillation yields the product at >98% purity.

Halogenation-Hydrolysis-Esterification Cascade

An alternative route involves the halogenation of 2,2-dimethoxyacetophenone derivatives, followed by hydrolysis and esterification. This method, adapted from methyl benzoylformate synthesis, offers a three-step pathway:

Step 1: Bromination of 2,2-Dimethoxy-1-(3-n-Butoxyphenyl)ethyl Ketone

In chlorobenzene or cyclohexane, bromine reacts with the ketone at 60–120°C in the presence of free radical inhibitors (e.g., 4-methyl-2,6-di-tert-butylphenol). This generates an intermediate bromide, with methyl bromide and HBr as byproducts.

Example Conditions:

Step 2: Hydrolysis to 3-n-Butoxybenzoylformic Acid

The bromide intermediate undergoes alkaline hydrolysis (e.g., 5% NaOH) at 50–70°C, yielding the free acid. Neutralization with HCl precipitates the product, which is filtered and dried.

Step 3: Esterification with Ethanol

The acid is refluxed with ethanol and H₂SO₄, analogous to Section 1. This cascade approach achieves an overall yield of 78–82%.

One-Pot Synthesis via Cyanide Intermediate

A patent-pending one-pot method (CN103408424A) simplifies production by combining nitrile formation, hydrolysis, and esterification in a single reactor.

Reaction Scheme

-

Nitrile Formation: 3-n-butoxybenzoyl chloride reacts with sodium cyanide (NaCN) to form 3-n-butoxybenzoyl cyanide.

-

Hydrolysis-Esterification: The nitrile is treated with ethanol, water, and H₂SO₄ at 60–90°C, directly yielding the ester.

Optimized Conditions:

-

Molar Ratios:

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 1 | 85–90 | 98–99 | Simplicity, low cost |

| Halogenation Cascade | 3 | 78–82 | 95–97 | Applicable to complex substrates |

| One-Pot Synthesis | 1 | 89–92 | 94–96 | Reduced equipment and time investment |

Challenges and Optimization Strategies

Byproduct Management

Scientific Research Applications

Applications in Organic Synthesis

2.1 Photoinitiators in UV-Curable Systems

Ethyl 3-n-butoxybenzoylformate serves as an effective photoinitiator in UV-curable coatings and inks. When exposed to ultraviolet light, it generates free radicals that initiate polymerization processes. This property is crucial for industries requiring rapid curing times, such as automotive and electronics manufacturing.

Case Study:

- Industry: Automotive

- Application: UV-curable coatings

- Outcome: Enhanced durability and reduced curing times compared to traditional solvent-based systems.

2.2 Intermediate in Pharmaceutical Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo selective reactions makes it valuable in the production of complex molecules.

Case Study:

- Pharmaceuticals: Anti-inflammatory drugs

- Process: this compound is used to synthesize key intermediates in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.

- Yield Improvement: The use of this compound has been shown to increase yields significantly in multi-step synthesis processes.

Applications in Agriculture

3.1 Herbicide Development

this compound acts as an important precursor in the development of herbicides. Its chemical structure allows for modifications that enhance herbicidal activity against specific weed species.

Case Study:

- Herbicide: Benzimidazolinone derivatives

- Application: Selective weed control

- Results: Improved efficacy against target weeds with minimal impact on crop yield.

Analytical Applications

The compound is also employed as an analytical reagent due to its ability to form complexes with various metal ions, facilitating the detection and quantification of these ions in different matrices.

Case Study:

- Application: Metal ion detection

- Methodology: Utilization of this compound in spectrophotometric assays.

- Findings: Enhanced sensitivity and selectivity for detecting trace amounts of metal ions compared to conventional methods.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Photoinitiator for UV coatings | Fast curing, enhanced durability |

| Pharmaceutical Synthesis | Intermediate for NSAIDs | Higher yields, reduced steps |

| Agriculture | Precursor for herbicides | Selective weed control |

| Analytical Chemistry | Metal ion detection | Improved sensitivity and selectivity |

Mechanism of Action

The mechanism of action of Ethyl 3-n-butoxybenzoylformate in biological systems involves its hydrolysis by esterases to release 3-n-butoxybenzoic acid and ethanol. The 3-n-butoxybenzoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl Benzoylformate Derivatives

| Compound Name | Substituent | Molecular Formula | Key Applications/Reactivity |

|---|---|---|---|

| This compound | 3-n-butoxy (-OC₄H₉) | C₁₃H₁₆O₄ | Multicomponent reactions, chiral synthesis |

| Ethyl 3-methoxybenzoylformate | 3-methoxy (-OCH₃) | C₁₁H₁₂O₄ | Photocatalysis, ligand synthesis |

| Ethyl 3-chloro-5-fluorobenzoylformate | 3-chloro, 5-fluoro | C₁₀H₇ClF₃O₃ | Halogenated drug intermediates |

Substituent Effects on Reactivity

- This compound: The n-butoxy group is a bulky electron-donating substituent. Its long alkyl chain may improve solubility in non-polar solvents compared to shorter alkoxy analogs .

- Ethyl 3-methoxybenzoylformate : The smaller methoxy group provides less steric hindrance, enabling faster reaction kinetics in cross-coupling reactions. However, its electron-donating nature may reduce electrophilicity at the carbonyl carbon compared to halogenated derivatives .

- Ethyl 3-chloro-5-fluorobenzoylformate: The chloro and fluoro groups are electron-withdrawing, increasing the electrophilicity of the carbonyl group. This makes the compound highly reactive in nucleophilic additions, such as in the synthesis of antiviral PME (phosphonomethoxyethyl) derivatives .

Physicochemical Properties

- Solubility : The n-butoxy group likely increases lipophilicity (logP ~2.5–3.0), favoring applications in hydrophobic matrices. In contrast, methoxy and halogenated derivatives exhibit lower logP values, enhancing aqueous compatibility .

- Thermal Stability : Alkoxy substituents generally improve thermal stability over halogenated derivatives due to reduced electron withdrawal. For example, Ethyl 3-chloro-5-fluorobenzoylformate may decompose at lower temperatures during distillation .

Biological Activity

Ethyl 3-n-butoxybenzoylformate is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a benzoyl moiety attached to an ethyl formate, with a butoxy group providing distinct chemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Specifically, it has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have demonstrated cytotoxic effects on various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cancer cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HCT-116 (Colon Cancer) | 10 |

The anticancer mechanism may involve the induction of apoptosis and inhibition of cell cycle progression, although detailed molecular mechanisms are still under investigation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death. In cancer cells, it may induce apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load, supporting its potential use in treating infections caused by resistant strains .

- Cytotoxicity Assessment : In vitro studies involving various cancer cell lines showed that this compound effectively reduced cell viability. The compound was particularly effective against HCT-116 cells, with an IC50 value significantly lower than that observed for standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 3-n-butoxybenzoylformate to improve yield and purity?

- Methodological Answer : Focus on esterification conditions between 3-n-butoxybenzoylformic acid and ethanol. Use acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux with anhydrous conditions to minimize hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via fractional distillation or recrystallization using ethanol/water mixtures. For structural analogs like ethyl benzoylformate (CAS 1603-79-8), similar protocols apply, with adjustments for steric hindrance from the butoxy group .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine spectroscopic methods:

- ¹H/¹³C NMR : Identify functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR, butoxy chain protons at δ 0.9–1.7 ppm in ¹H NMR).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validate molecular ion peak (m/z ~250–280 range) and fragmentation patterns.

- Cross-reference with analogs like ethyl 3,4,5-trimethoxybenzoylacetate (CAS 3044-56-2) for spectral benchmarking .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH).

- Analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Hydrolysis of the ester group is the primary degradation pathway; adjust pH or use desiccants to mitigate this. Compare with related esters (e.g., phenacyl acetate, CAS 2243-35-8) to establish baseline stability profiles .

Advanced Research Questions

Q. What computational models can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and electron density maps. Focus on the electrophilicity of the carbonyl carbon and steric effects from the butoxy group. Compare with experimental kinetic data (e.g., rate constants under varying solvents like DMF vs. THF). For analogs like 3-benzyloxybenzaldehyde (CAS 1700-37-4), computational studies have resolved steric vs. electronic contributions to reactivity .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Perform systematic solubility tests using the shake-flask method:

- Prepare saturated solutions in solvents (e.g., hexane, ethanol, DMSO) at 25°C.

- Quantify solubility via UV-Vis spectroscopy or gravimetric analysis.

- Correlate results with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. For structurally similar compounds (e.g., 6-acetyl-1,4-benzodioxane, CAS 2879-20-1), polarity of substituents significantly impacts solubility trends .

Q. What isotopic labeling strategies can elucidate metabolic pathways of this compound in biological systems?

- Methodological Answer : Synthesize deuterated analogs (e.g., replace ester oxygen with ¹⁸O or label the butoxy chain with ²H). Use LC-MS/MS to track isotopic patterns in in vitro assays (e.g., liver microsomes). For example, 3-benzyloxybenzaldehyde-α-d1 (CAS 49121-68) demonstrates how isotopic labeling clarifies degradation mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Verify purity via DSC (differential scanning calorimetry) and elemental analysis. Polymorphism or hydrate formation may cause variability. For instance, discrepancies in benzyl-substituted analogs (e.g., 2-cyano-4-fluorobenzyl bromide, CAS 31963-1A) were resolved by crystallizing under inert atmospheres .

Methodological Best Practices

- Synthesis : Use inert gas (N₂/Ar) to prevent oxidation during esterification.

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) for complex mixtures.

- Validation : Cross-check spectral data with databases like SciFinder or Reaxys, avoiding non-peer-reviewed sources (e.g., www.chemfaces.com ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.